molecular formula C7H4ClFN2 B1375392 2-Amino-3-chloro-5-fluorobenzonitrile CAS No. 1263277-06-0

2-Amino-3-chloro-5-fluorobenzonitrile

Cat. No. B1375392
Key on ui cas rn: 1263277-06-0
M. Wt: 170.57 g/mol
InChI Key: XNQCLYHYYQRXNO-UHFFFAOYSA-N
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Patent
US08697708B2

Procedure details

To a solution of 2-amino-5-fluorobenzonitrile (9.90 g, 72.8 mmol) in acetonitrile (200 mL) was added N-chlorosuccinimide (10.7 g, 80.1 mmol) in several portions. The reaction mixture was heated at 80° C. for 16 hours, then cooled and concentrated to approximately 100 mL under reduced pressure. The residue was poured into water (1 L), and the resultant precipitate was filtered, washed with water and dried (50° C. under vacuum) to give the title compound as a light brown solid (12.37 g, 100%). 1H NMR (300 MHz, CDCl3): δ 7.27 (dd, J=7.9, 2.9 Hz, 1H), 7.09 (dd, J=7.9, 2.9 Hz, 1H), 4.69 (br s, 2H).
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:7]([F:10])=[CH:6][C:3]=1[C:4]#[N:5].[Cl:11]N1C(=O)CCC1=O>C(#N)C>[NH2:1][C:2]1[C:9]([Cl:11])=[CH:8][C:7]([F:10])=[CH:6][C:3]=1[C:4]#[N:5]

Inputs

Step One
Name
Quantity
9.9 g
Type
reactant
Smiles
NC1=C(C#N)C=C(C=C1)F
Name
Quantity
10.7 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to approximately 100 mL under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was poured into water (1 L)
FILTRATION
Type
FILTRATION
Details
the resultant precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried (50° C. under vacuum)

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C#N)C=C(C=C1Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 12.37 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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